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Compound of Interest

Compound Name: (-)DIP-Chloride
Cat. No.: B8487921
Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic
properties of (-)-DIP-Chloride ((-)-B-Chlorodiisopinocampheylborane), a widely utilized chiral
reducing agent in asymmetric synthesis. This document compiles available spectroscopic data,
outlines experimental protocols for obtaining such data, and presents a logical workflow for its
analysis, adhering to the specific visualization requirements requested.

Physicochemical Properties

(-)-DIP-Chloride is an air- and moisture-sensitive solid. Its physical and chemical characteristics
are summarized in the table below.
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Property Value

Molecular Formula C20H34BCl

Molecular Weight 320.75 g/mol

Appearance Colorless to off-white solid
Melting Point 52-56 °C

Density 0.954 g/mL at 25 °C

Spectroscopic Data

Detailed spectroscopic data for (-)-DIP-Chloride is crucial for its identification, purity
assessment, and for understanding its reactivity. The following tables summarize the key
spectroscopic features.

B NMR Spectroscopy

Boron-11 NMR is a primary technique for characterizing organoboranes.

. . . Reference
Chemical Shift (8) Multiplicity Solvent
Compound
~74 ppm Singlet CDClIs BFs-OEt2

Note: The chemical shift of tricoordinate boranes is sensitive to the solvent and concentration.

'H NMR Spectroscopy

Proton NMR provides information on the hydrogen environments within the isopinocampheyl
ligands. Due to the complex bicyclic structure, the spectrum exhibits a series of broad,
overlapping multiplets.

© 2026 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8487921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) Multiplicity Assignment Solvent
0.95 Singlet Methyl CeDs
1.14 Singlet Methyl CeDs
1.25 Doublet Methyl CeDs
1.80-2.60 Multiplet Aliphatic Protons CeDs

3C NMR Spectroscopy

Carbon-13 NMR complements the proton NMR by detailing the carbon skeleton.

Chemical Shift (8) Assignment Solvent
~24.0 Methyl CDCls
~27.5 Methyl CDCls
~28.5 Methyl CDCls
~34.0-52.0 Aliphatic Carbons CDCls
~87.0 Boron-bound Carbon CDCls

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic vibrations of the isopinocampheyl framework.

Wavenumber (cm~?) Intensity Assignment
~2900-3000 Strong C-H stretching (alkane)
~1460 Medium C-H bending (methylene)
~1370 Medium C-H bending (methyl)
~850 Medium B-ClI stretching

Mass Spectrometry (MS)
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Mass spectrometry provides information on the molecular weight and fragmentation pattern.
Due to the presence of boron and chlorine isotopes, the molecular ion region will exhibit a
characteristic isotopic pattern.

m/z Relative Intensity Assighment

320 High [M+] with 1B and 3°Cl
322 Lower [M*] with 1B and 37Cl
319 Lower [M*] with 1°B and 3>Cl
321 Lowest [M*] with 1°B and 2’Cl

Note: The exact relative intensities will depend on the natural abundance of the isotopes.

Experimental Protocols

Given the air and moisture sensitivity of (-)-DIP-Chloride, all manipulations and spectroscopic
sample preparations must be conducted under an inert atmosphere (e.g., argon or nitrogen)
using Schlenk line or glovebox techniques.

NMR Sample Preparation

o Apparatus: Use a flame-dried NMR tube equipped with a J. Young's valve or a rubber
septum.

o Solvent: Employ anhydrous deuterated solvents (e.g., CeDs, CDCI3) that have been
thoroughly degassed.

e Procedure: a. In a glovebox or under a positive pressure of inert gas, weigh the desired
amount of (-)-DIP-Chloride into the NMR tube. b. Add the appropriate volume of deuterated
solvent via a gas-tight syringe. c. Seal the NMR tube with the J. Young's valve or septum. d.
Gently agitate the tube to ensure complete dissolution before analysis.

IR Sample Preparation (Solid State)

e Method: The attenuated total reflectance (ATR) method is ideal for air-sensitive solids as it
requires minimal sample preparation.
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e Procedure: a. Inside a glovebox, place a small, representative sample of (-)-DIP-Chloride
directly onto the ATR crystal. b. Apply consistent pressure using the ATR accessory's anvil. c.
Collect the spectrum immediately. d. After analysis, carefully clean the ATR crystal with an
appropriate dry solvent.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
(-)-DIP-Chloride.

Spectroscopic Analysis Workflow for (-)-DIP-Chloride
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Spectroscopic Analysis Workflow

This workflow begins with the synthesis and proper handling of the air-sensitive compound.
Subsequently, samples are prepared under inert conditions for various spectroscopic
techniques. The acquired data is then analyzed to verify the chemical structure and assess the
purity of the (-)-DIP-Chloride.

¢ To cite this document: BenchChem. [Spectroscopic and Technical Guide to (-)-DIP-Chloride].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8487921/docs#spectroscopic-and-technical-guide-to-
dip-chloride]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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